N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It seems to be related to a series of compounds that have been synthesized and tested for anticonvulsant activity .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided in the available literature, similar compounds have been characterized using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and shown to offer significant corrosion inhibition for carbon steel in acidic environments. The research indicates that these compounds can be adsorbed onto surfaces by both physical and chemical means, suggesting potential applications in protecting metals from corrosion Hu et al., 2016.
Anticancer Activity
The study by Tiwari et al. (2017) on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives shows promising anticancer activity against a panel of human cancer cell lines. This suggests that similar compounds could be explored for their anticancer properties Tiwari et al., 2017.
Synthesis and Chemical Properties
Research by Takikawa et al. (1985) and others on the synthesis of thiadiazole derivatives highlights the chemical versatility and potential of thiadiazole-based compounds in creating a wide range of chemicals with varied biological and physical properties. Such studies could inform the synthesis and application of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in different scientific domains Takikawa et al., 1985.
VEGF Receptor Inhibition
Compounds like N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the therapeutic potential of related compounds in inhibiting angiogenesis and tumor growth Borzilleri et al., 2006.
Nematicidal Activity
A study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has revealed good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications for similar compounds in controlling nematode pests Liu et al., 2022.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related to cell growth and division .
Result of Action
The compound has been associated with potent growth inhibition properties in various cancer cell lines . It’s suggested that the compound can induce apoptosis and cause cell cycle arrest, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide interacts with various enzymes and proteins within the cell . It has shown potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJVZHEVNBBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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